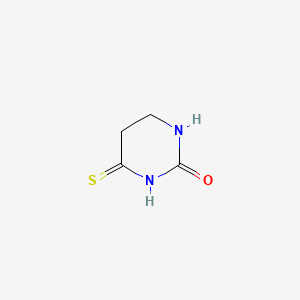

2(1H)-Pyrimidinone, tetrahydro-4-thioxo-

Description

Structure

3D Structure

Properties

CAS No. |

4874-14-0 |

|---|---|

Molecular Formula |

C4H6N2OS |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

4-sulfanylidene-1,3-diazinan-2-one |

InChI |

InChI=1S/C4H6N2OS/c7-4-5-2-1-3(8)6-4/h1-2H2,(H2,5,6,7,8) |

InChI Key |

DRSFFSGDEDDDFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)NC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrimidinone, Tetrahydro 4 Thioxo and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the tetrahydro-4-thioxo-2(1H)-pyrimidinone ring system can be broadly categorized into multicomponent reactions, most notably the Biginelli reaction, and more stepwise approaches involving directed ring closures.

Biginelli Reaction and Related Multicomponent Cyclocondensations

The Biginelli reaction, a one-pot cyclocondensation, stands as the most prominent and widely utilized method for the synthesis of dihydropyrimidinones and their thione analogs. nih.govresearchgate.net This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and thiourea (B124793) to yield the desired heterocyclic core. The versatility of this reaction allows for the use of a wide array of starting materials, leading to a diverse library of substituted products.

The efficiency and yield of the Biginelli reaction are heavily influenced by the choice of catalyst. While the classical approach utilizes strong protic acids, a plethora of milder and more efficient catalysts have been developed.

Ammonium Chloride (NH₄Cl): This has been effectively used as a catalyst in the one-pot, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-thiones from aldehydes, 1,3-dicarbonyl compounds, and thiourea. nih.gov

Lewis Acids: A wide range of Lewis acids have been employed to promote the Biginelli reaction, often leading to higher yields and shorter reaction times. Examples include:

Zinc Chloride (ZnCl₂): Used under microwave irradiation in solvent-free conditions, ZnCl₂ has proven to be an efficient catalyst.

Zirconium(IV) Chloride (ZrCl₄): This has been utilized for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones under solvent-free conditions. nih.gov

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): Another effective catalyst for solvent-free Biginelli condensations. nih.gov

Strontium Chloride Hexahydrate (SrCl₂·6H₂O): Employed in ethanol (B145695) for the one-pot synthesis of dihydropyrimidinones and their thione analogs. mdpi.com

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): This readily available and inexpensive catalyst has been used for the solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-one/thione derivatives. iau.ir

Ytterbium(III) Triflate (Yb(OTf)₃): This lanthanide triflate has been shown to be a highly effective catalyst under solvent-free conditions, leading to increased yields and reduced reaction times.

A variety of other catalysts have also been explored, including organic polymers, zeolites, clays, and ionic liquids, highlighting the extensive research into optimizing this important reaction. mdpi.com

Table 1: Comparison of Catalysts in the Biginelli Reaction for Thioxopyrimidinone Synthesis

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ammonium Chloride | Solvent-free | Readily available, cost-effective | nih.gov |

| Zinc Chloride | Microwave, solvent-free | Rapid reaction times | |

| Zirconium(IV) Chloride | Solvent-free | High efficiency | nih.gov |

| Bismuth(III) Nitrate Pentahydrate | Solvent-free | Effective under mild conditions | nih.gov |

| Strontium Chloride Hexahydrate | Ethanol, reflux | Good yields | mdpi.com |

| Zinc Sulfate Heptahydrate | Solvent-free, 80°C | Inexpensive, eco-friendly | iau.ir |

The choice of solvent, or the lack thereof, plays a crucial role in the Biginelli reaction's efficiency and environmental impact.

Solvent-Mediated: Traditional Biginelli reactions were often carried out in solvents like ethanol. While effective, these methods can require longer reaction times and generate solvent waste.

Solvent-Free: A significant advancement has been the development of solvent-free reaction conditions. nih.goviau.ir These methods, often involving heating a neat mixture of the reactants and a catalyst, offer several advantages, including reduced environmental impact, simpler work-up procedures, and often higher yields. Many of the Lewis acid-catalyzed reactions, such as those using ZnSO₄·7H₂O or Fe₃O₄@C@OSO₃H nano-catalysts, are performed under solvent-free conditions. iau.irresearchgate.net

To further improve reaction efficiency, accelerated synthesis techniques have been applied to the Biginelli reaction.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for rapidly obtaining 3,4-dihydropyrimidin-2(1H)-thiones. researchgate.netjocpr.comeurekaselect.com This technique significantly reduces reaction times from hours to minutes and often improves yields. For instance, the synthesis of quinazolines from an aldehyde, dimedone, and thiourea can be achieved under microwave irradiation in the absence of a solvent and catalyst. mdpi.com Another example is the use of a silica-supported zinc chloride catalyst under microwave irradiation for a highly efficient one-pot synthesis. eurekaselect.com

Ultrasound Irradiation: Sonication is another non-conventional energy source that has been successfully employed to accelerate the Biginelli reaction. The use of ultrasound can lead to higher yields and shorter reaction times compared to conventional heating methods. For example, the synthesis of 2-amino-1,4-dihydropyrimidines has been achieved using ultrasonic irradiation with SnCl₂·2H₂O or NaHCO₃ as catalysts. mdpi.com

Table 2: Accelerated Synthesis Techniques for Thioxopyrimidinones

| Technique | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Solvent-free or in minimal solvent, rapid heating | Drastically reduced reaction times, often higher yields, cleaner reactions | mdpi.comresearchgate.net |

| Ultrasound Irradiation | Room temperature or gentle heating | Enhanced reaction rates, improved yields, can avoid high temperatures | mdpi.com |

Directed Ring Closure and Annulation Strategies

Beyond the one-pot Biginelli reaction, more directed, multi-step approaches offer alternative pathways to the tetrahydro-4-thioxo-2(1H)-pyrimidinone core and related fused systems. These methods provide greater control over the substitution pattern of the final product.

One such strategy involves a two-step synthesis. For example, a chalcone (B49325) can be condensed with a thiobarbiturate to form a pyrano[2,3-d]pyrimidine intermediate. Subsequent reductive desulfurization of this intermediate can then yield the desired pyrimidinone.

Another approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, N-cyano sulfoximines can undergo intramolecular cyclization promoted by anhydrides like trifluoroacetic anhydride (B1165640) to form thiadiazinone 1-oxides, which are structurally related to the target compound. This type of reaction proceeds through the activation of the N-cyano group, followed by nucleophilic attack from another part of the molecule to form the heterocyclic ring.

Preparation of Functionalized 2(1H)-Pyrimidinone, Tetrahydro-4-thioxo- Scaffolds

The functionalization of the pre-formed tetrahydro-4-thioxo-2(1H)-pyrimidinone scaffold is a key strategy for generating a diverse range of derivatives. This can be achieved through various reactions targeting the nitrogen or sulfur atoms, as well as the carbon backbone.

N-Alkylation and N-Acylation: The nitrogen atoms of the pyrimidinone ring can be alkylated or acylated to introduce a variety of substituents. These reactions typically involve treating the parent heterocycle with an appropriate alkyl halide or acylating agent in the presence of a base.

S-Alkylation: The thioxo group at the 4-position is a versatile handle for functionalization. It can be readily alkylated with alkyl halides to form 4-(alkylthio)pyrimidinone derivatives. This transformation is useful for introducing linkers or modifying the electronic properties of the molecule.

Ring Expansion: In some cases, the tetrahydropyrimidinone ring can be induced to undergo ring expansion to form larger heterocyclic systems, such as diazepinones. This typically involves the functionalization of a substituent on the pyrimidine (B1678525) ring, followed by a nucleophile-mediated rearrangement. This strategy allows for the synthesis of more complex and diverse scaffolds starting from a common pyrimidinone intermediate.

Post-Synthetic Modifications and Derivatization

Post-synthetic modification of the pre-formed tetrahydro-4-thioxo-2(1H)-pyrimidinone ring is a versatile strategy to generate a wide array of derivatives. The presence of multiple reactive sites—two nitrogen atoms, a sulfur atom, and the carbon backbone—allows for a rich derivatization chemistry.

Alkylation is a fundamental modification of the tetrahydro-4-thioxo-2(1H)-pyrimidinone scaffold. The ambident nucleophilic character of the thiourea moiety within the ring allows for alkylation to occur at either a nitrogen atom (N-alkylation) or the sulfur atom (S-alkylation). The regiochemical outcome of this reaction is highly dependent on the reaction conditions, including the nature of the base, solvent, and the electrophile used.

S-alkylation is typically favored under neutral or weakly basic conditions. For instance, the reaction of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile intermediates with various alkyl or aryl halides proceeds at the sulfur atom to yield S-substituted derivatives. nih.govrsc.org Conversely, stronger bases and polar aprotic solvents tend to promote N-alkylation. Studies on the propargylation of 2-thiouracil (B1096) have demonstrated that dipropargyl derivatives can be synthesized, with substitution occurring at both the N(1) and S-positions or N(3) and S-positions, highlighting the possibility of controlling the site of alkylation to achieve specific isomers. nih.gov

| Reactant | Alkylating Agent | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Aryl Halides | Weakly basic | S-Aryl derivatives | nih.gov |

| 2-Thiouracil | Propargyl bromide | Not specified | N(1)S and N(3)S dipropargyl derivatives | nih.gov |

The tetrahydro-4-thioxo-2(1H)-pyrimidinone ring system can undergo various oxidation and reduction reactions. The thione group is particularly susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides or sulfones. This transformation has been demonstrated in related sulfur-containing heterocycles, such as 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, where oxidation yields the respective S-oxides and sulfones. nih.gov

Oxidation can also occur on the pyrimidine ring itself. The oxidation of pyrimidine nucleosides, such as uridine, with reagents like osmium tetroxide has been studied, and it was noted that the 4-thio analogue, 4-thiouridine, reacts significantly faster. nih.gov For alkyl-substituted pyrimidines, oxidation with potassium permanganate (B83412) (KMnO₄) can convert alkyl groups into carboxylic acids. researchgate.net

Reduction of the pyrimidine ring is also possible. Due to their relatively low aromaticity compared to other heterocycles like pyridine, pyrimidines can be reduced by agents such as sodium borohydride (B1222165) to yield the corresponding tetrahydro-pyrimidine derivatives. researchgate.net

| Substrate Type | Reagent | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Tetrahydro-thiopyran-4-one | Oxidizing agent | Sulfur Oxidation | Sulfoxide/Sulfone | nih.gov |

| 4-Thiouridine | Osmium tetroxide | Ring Oxidation | 5,6-dihydro-4,5,6-trihydroxy-1-methyl-2-pyrimidone (from 1-methyluracil) | nih.gov |

| Pyrimidine | Sodium borohydride | Ring Reduction | Tetrahydro-pyrimidine | researchgate.net |

| Alkyl pyrimidine | KMnO₄ | Side-chain Oxidation | Pyrimidine carboxylic acid | researchgate.net |

The introduction of halogen atoms onto the pyrimidine ring serves as a crucial step for further functionalization through nucleophilic substitution reactions. Various methods have been developed for the regioselective halogenation of pyrimidine and related heterocyclic systems. researchgate.net

For instance, direct halogenation of pyrazolo[1,5-a]pyrimidines at the C3 position has been achieved with high regioselectivity using a hypervalent iodine(iii) reagent in the presence of potassium halide salts under aqueous conditions. nih.gov Bromination at the C-5 position of pyrimidine nucleosides can be accomplished using reagents like 1,3-dibromo-5,5-dimethylhydantoin. researchgate.net While electrophilic aromatic substitution on the core pyrimidine ring can be challenging, specialized methods, such as those involving Zincke imine intermediates for pyridines, showcase advanced strategies for achieving regioselective halogenation under mild conditions. chemrxiv.orgnih.gov

Once installed, these halogen atoms act as good leaving groups, facilitating subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiols, thereby expanding the chemical diversity of the pyrimidinethione library.

Fusing or linking the pyrimidinethione scaffold with other heterocyclic rings is a prominent strategy for developing novel molecular architectures. Triazole-pyrimidinethione conjugates are a well-explored class of such hybrids.

A common approach to these conjugates involves the "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov In this method, a pyrimidinethione derivative bearing an alkyne functionality is reacted with an azide-containing molecule (or vice versa) to form a stable 1,2,3-triazole linker. This strategy has been successfully employed to create steroid-pyrimidine bioconjugates. nih.gov

Alternatively, 1,2,4-triazole-pyrimidine analogues can be synthesized by reacting a key triazole intermediate with an appropriately substituted pyrimidine under weakly basic conditions. nih.gov The synthesis of fused systems, such as pyrimidothiazines, has also been reported through the one-pot condensation of tetrahydro-2-thioxopyrimidines with reagents like 3-bromopropionic acid. researchgate.net

| Hybrid System | Key Reaction | Reactants | Reference |

|---|---|---|---|

| Triazole-Pyrimidine Conjugates | Azide-Alkyne Cycloaddition | Propargyl-2-thiouracil + Azido-steroid | nih.gov |

| Triazole-Pyrimidine Analogues | Nucleophilic Substitution | Triazole intermediate + Dichloropyrimidine | nih.gov |

| Pyrimidothiazines | Condensation/Cyclization | Tetrahydro-2-thioxopyrimidine + 3-Bromopropionic acid | researchgate.net |

The electrophilic centers within the tetrahydro-4-thioxo-2(1H)-pyrimidinone ring system can react with a variety of nucleophiles. The reactivity towards nucleophiles is a key aspect of its chemical profile. nih.gov

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles like hydrazine (B178648) are common. For example, hydrazinecarboamide has been used in reaction sequences leading to triazole-pyrimidine systems, indicating the reactivity of the pyrimidine core or its precursors towards such nucleophiles. nih.gov

Oxygen Nucleophiles: The carbonyl group at the C2 position can, under certain conditions, react with oxygen nucleophiles. However, reactions involving external oxygen nucleophiles are less common than modifications at the thio-functionalized C4 position or the nitrogen atoms.

Sulfur Nucleophiles: The pyrimidine ring, particularly when activated with leaving groups, can react with sulfur nucleophiles. This is exemplified in the synthesis of certain triazole-pyrimidine analogues where a thioether bond is formed, linking the two heterocyclic systems. nih.gov

Reaction Mechanisms and Mechanistic Insights

Detailed Mechanistic Pathways for Key Synthetic Transformations

The primary method for synthesizing the core structure of tetrahydro-4-thioxo-2(1H)-pyrimidinone is the Biginelli reaction, a one-pot cyclocondensation. organic-chemistry.org This multicomponent reaction involves an aldehyde, a β-dicarbonyl compound, and thiourea (B124793). nih.gov While seemingly straightforward, the precise mechanism has been a subject of extensive investigation, with several competing pathways proposed.

The Biginelli reaction can proceed through three main plausible mechanisms, depending on the specific reactants and conditions employed. nih.gov These are often referred to as the iminium, enamine, and Knoevenagel pathways.

Iminium Mechanism: This is the most widely accepted pathway under typical acid-catalyzed Biginelli conditions. chim.itsigmaaldrich.comorganic-chemistry.org The reaction initiates with the acid-catalyzed condensation of the aldehyde and thiourea to form a hemiaminal. This intermediate then dehydrates to generate a highly electrophilic N-acyliminium ion (or its protonated carbomo-eminium equivalent). youtube.com The β-ketoester, existing in equilibrium with its enol form, then acts as a nucleophile, attacking the iminium ion. The final step involves intramolecular cyclization via nucleophilic attack of the remaining amine group onto the carbonyl, followed by dehydration to yield the dihydropyrimidinethione ring. organic-chemistry.orgwikipedia.org

Enamine Mechanism: An alternative pathway, shown to operate when the reaction is promoted by catalysts like antimony trichloride (B1173362) (SbCl3), begins with the formation of an enamine. chim.it In this route, the β-dicarbonyl compound reacts with a catalyst or dehydrating agent to form a reactive enamine intermediate, which then attacks the aldehyde.

Knoevenagel Mechanism: This pathway commences with the Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (the β-dicarbonyl). chim.it This forms an α,β-unsaturated ketoester. Subsequently, this intermediate undergoes a conjugate addition (Michael addition) by the thiourea nucleophile, followed by cyclization and dehydration to form the final product. youtube.com Studies suggest that the reaction can be directed towards this mechanism by altering the experimental setup, for instance, by pre-forming and isolating the α,β-unsaturated intermediate. youtube.com

The predominance of one mechanism over another is influenced by factors such as the catalyst used, solvent polarity, and the nature of the substrates. For instance, using an excess of urea (B33335) or thiourea can favor the iminium pathway, while an excess of aldehyde may accelerate it. chim.it

The mechanistic pathways of the Biginelli reaction are characterized by several key intermediates and transition states that dictate the reaction's course and efficiency.

N-Acyliminium Ion: As the central electrophilic intermediate in the most accepted mechanism, the N-acyliminium ion's stability and reactivity are paramount. sigmaaldrich.comorganic-chemistry.org Its formation is often the rate-determining step. In enantioselective variants of the Biginelli reaction, the transition state involves this iminium ion forming a tight ion pair with a chiral anion from the catalyst. This association creates a chiral environment that directs the nucleophilic attack of the enol, leading to stereoselectivity. youtube.com

Enol/Enolate Intermediate: The β-dicarbonyl compound must tautomerize to its enol or enolate form to act as a nucleophile. youtube.com The rate of enolization and the nucleophilicity of the enol are critical for the carbon-carbon bond-forming step.

Bisureide Intermediate: Some re-examinations of the iminium mechanism have proposed the possibility of a double addition of thiourea to the aldehyde, forming a bisureide intermediate. The reaction could then proceed from this species to the final product. chim.it

Hydrogen-Bonded Transition States: In reactions catalyzed by agents like diisopropylethylammonium acetate (B1210297) (DIPEAc), hydrogen bonding plays a crucial role. The catalyst is believed to activate reactants and intermediates by forming hydrogen bonds with carbonyl and hydroxyl oxygen atoms, facilitating the formation of the product. acs.org Similarly, bifunctional primary amine-thiourea organocatalysts utilize hydrogen bonding to activate nitro groups in substrates for Michael additions, indicating the importance of such non-covalent interactions in transition states. rsc.org

The following table summarizes the key intermediates for each proposed Biginelli reaction mechanism.

| Mechanism | Initiating Step | Key Intermediate(s) | Final Steps |

| Iminium | Aldehyde + Thiourea | N-Acyliminium Ion, Enol | Nucleophilic Attack, Cyclization, Dehydration |

| Enamine | β-Dicarbonyl + Catalyst | Enamine | Nucleophilic Attack on Aldehyde, Cyclization |

| Knoevenagel | Aldehyde + β-Dicarbonyl | α,β-Unsaturated Carbonyl | Michael Addition, Cyclization, Dehydration |

This table provides a simplified overview of the primary mechanistic pathways for the Biginelli reaction.

Intramolecular Processes and Tautomeric Equilibria

The structure of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- is not static. It exists in a dynamic equilibrium involving different tautomeric forms, which significantly influences its chemical properties and reactivity.

The tetrahydro-pyrimidinethione ring contains both an amide (lactam) and a thioamide (thiolactam) moiety, allowing for two distinct prototropic tautomeric equilibria.

Thione-Thiol Tautomerism: The C=S (thione) and N-H groups can undergo tautomerization to form a C-S-H (thiol) group, resulting in a 2-oxo-1,4,5,6-tetrahydropyrimidine-4-thiol structure. The position of this equilibrium is highly sensitive to the molecular environment. cdnsciencepub.com Computational studies on related systems like 2-thioxoimidazolidin-4-one show that the energy barrier for thione-thiol tautomerization is considerably lower than for the corresponding keto-enol process. researchgate.net In nonpolar solvents, the thiol form often predominates, whereas polar solvents and self-association through hydrogen bonding shift the equilibrium significantly toward the more stable thione form. cdnsciencepub.comresearchgate.net

Keto-Enol Tautomerism: The C=O (keto) and adjacent N-H group can also tautomerize to an O-H (enol) form, creating a 4-thioxo-1,4,5,6-tetrahydropyrimidin-2-ol. Generally, for amide-like systems, the keto form is substantially more stable than the enol form. quora.com Theoretical calculations confirm that the thione and keto forms are energetically more stable than their thiol and enol counterparts. researchgate.net

The interplay of these equilibria means that the molecule can present different reactive faces (nucleophilic sulfur in the thiol form, electrophilic carbon in the thione form) depending on the conditions.

Ring-chain tautomerism describes an equilibrium where the movement of a proton is accompanied by the opening or closing of a ring. nih.gov This phenomenon arises from the reversible intramolecular addition of a nucleophilic group (like -OH, -SH, or -NHR) to an electrophilic center (like C=O, C=S, or C=N). nih.govyoutube.com

For a molecule like 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, this type of tautomerism is less common than prototropic tautomerism but can occur in derivatives under specific conditions. For example, a study on related pyrazolo[1,2-a]pyridazine-5,8-diones found that a 1-hydroxy-1-methyl derivative displayed ring-chain tautomerism in a CDCl3 solution. researchgate.net The tetrahydropyrimidine (B8763341) ring itself is not planar and exists in various conformations, such as sofa or boat-like forms. The specific substituents on the ring will influence the conformational preference, which in turn affects the molecule's reactivity and biological interactions.

Studies on Reactivity and Selectivity

The reactivity of the tetrahydro-4-thioxo-2(1H)-pyrimidinone scaffold is a subject of ongoing research, focusing on its utility in further synthetic transformations and its potential as a reactive species.

Chemoselectivity: The presence of multiple reactive sites—two nitrogen atoms, a carbonyl group, and a thiocarbonyl group—poses challenges and opportunities for chemoselective reactions. The thiocarbonyl group (C=S) is often more reactive than the carbonyl group (C=O). For instance, reductive desulfurization of related 2-thioxo-pyrano[2,3-d]pyrimidines using nickel boride selectively removes the sulfur, leaving the oxygen carbonyl intact. clockss.org

Reactivity as a Nucleophile/Electrophile: The tautomeric forms determine the nucleophilic versus electrophilic character. The thione form has an electrophilic carbon at the C=S bond, while the thiol tautomer features a nucleophilic sulfur atom. This duality is exploited in various reactions.

Use in Cascade Reactions: The reactivity of related structures can be harnessed in complex reaction cascades. For example, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, which share a similar heterocyclic core, are designed as prodrugs that, upon S-oxidation, regenerate diarylideneacetones. These Michael acceptors then engage in redox cascades with biological thiols like trypanothione, demonstrating a sophisticated mechanism of action. nih.gov This suggests that the thione group in tetrahydro-4-thioxo-2(1H)-pyrimidinone could be a key handle for triggering planned chemical transformations.

Stereochemical Outcomes of Reactions

Controlling the stereochemistry in the synthesis of substituted tetrahydro-4-thioxo-2(1H)-pyrimidinones is a significant area of research, largely driven by the potential for creating chiral molecules with specific biological activities. The Biginelli reaction, when performed with prochiral starting materials, can generate one or more stereocenters.

Asymmetric Biginelli Reaction: The development of the asymmetric Biginelli reaction has been a key focus for controlling the stereochemical outcome. This is often achieved through the use of chiral catalysts, such as chiral phosphoric acids or self-assembled methanoproline-thiourea organocatalysts. nih.govnih.gov These catalysts can create a chiral environment around the reacting molecules, influencing the facial selectivity of the nucleophilic attack on the N-acyliminium intermediate and leading to the preferential formation of one enantiomer. A plausible transition state often involves a network of hydrogen bonds between the catalyst, the imine intermediate, and the enolizable ketone, which directs the stereoselective attack. mdpi.com

Diastereoselective Reactions: When the starting materials already contain stereocenters, the Biginelli reaction can proceed with diastereoselectivity. The inherent chirality in the starting material can influence the formation of new stereocenters, leading to a preference for one diastereomer over another. For example, the use of chiral 3,4-dihydroisoquinolines in Ugi three-component reactions, a related multicomponent reaction, demonstrates how inherent chirality can control the addition of a reactant to induce excellent diastereoselectivity. rsc.org

The table below presents examples of stereoselective reactions involving the synthesis of dihydropyrimidine (B8664642) derivatives.

| Reaction Type | Chiral Influence | Catalyst/Auxiliary | Stereochemical Outcome | Reference |

| Asymmetric Biginelli Reaction | Chiral Catalyst | Chiral SPINOL-phosphoric acids | Enantiomerically enriched DHPMs | nih.gov |

| Asymmetric Biginelli Reaction | Chiral Catalyst | Self-assembled methanoproline-thiourea organocatalysts | High enantioselectivity (up to 99% ee) | nih.gov |

| Diastereoselective Ugi Reaction | Chiral Substrate | Chiral 3,4-dihydroisoquinolines | Excellent diastereoselectivity | rsc.org |

| Stereoselective Synthesis | Chiral Substrate | Homoallylic alcohols and aldehydes | Creation of three new stereocenters | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural connectivity and chemical environment of atoms within a molecule. For 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, ¹H and ¹³C NMR are fundamental in mapping the proton and carbon frameworks, respectively.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The tetrahydro-pyrimidinone ring contains three sets of non-equivalent protons: two methylene (B1212753) groups (-CH2-) and two amine protons (-NH-). The chemical shifts of the methylene protons are influenced by their proximity to the electron-withdrawing carbonyl and thione groups. The protons of the methylene group adjacent to the nitrogen atoms are expected to appear at a lower field compared to a simple alkane due to the deshielding effect of the heteroatoms. The NH protons are expected to be broad signals and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH2- (adjacent to C=O and C=S) | 3.0 - 3.5 | Triplet |

| -CH2- (adjacent to two NH groups) | 3.5 - 4.0 | Triplet |

| -NH- (amide) | 7.0 - 8.0 | Broad Singlet |

| -NH- (thioamide) | 8.0 - 9.0 | Broad Singlet |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, four distinct carbon signals are anticipated, corresponding to the two methylene carbons, the carbonyl carbon, and the thione carbon. The chemical shifts of the carbonyl and thione carbons are particularly characteristic, appearing at the downfield end of the spectrum due to the significant deshielding effect of the double-bonded electronegative oxygen and sulfur atoms.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH2- | 40 - 50 |

| -CH2- | 45 - 55 |

| C=O (carbonyl) | 160 - 170 |

| C=S (thione) | 180 - 190 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Two-Dimensional NMR Experiments for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the protons of the two adjacent methylene groups, confirming their coupling. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the methylene carbon signals based on their corresponding proton resonances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight.

The fragmentation of the molecule under electron ionization would likely involve the cleavage of the heterocyclic ring. Common fragmentation pathways could include the loss of small, stable molecules such as carbon monoxide (CO), hydrogen sulfide (B99878) (H2S), or isothiocyanic acid (HNCS). The analysis of the m/z values of the resulting fragment ions would provide strong evidence for the proposed structure.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment |

| 130 | [M]+ (Molecular Ion) |

| 102 | [M - CO]+ |

| 97 | [M - H2S]+ |

| 71 | [M - HNCS]+ |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- is expected to show characteristic absorption bands for the N-H, C=O, and C=S functional groups. The presence of two N-H groups (amide and thioamide) would likely result in broad absorption bands in the high-frequency region of the spectrum. The carbonyl (C=O) and thione (C=S) stretching vibrations will give rise to strong absorption bands at lower frequencies.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (amide and thioamide) | 3200 - 3400 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1650 - 1700 |

| C=S Stretch (thione) | 1050 - 1250 |

| C-N Stretch | 1250 - 1350 |

Note: Predicted data is generated based on computational models and may vary from experimental values.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-. Furthermore, it would elucidate the nature of any hydrogen bonding interactions involving the N-H protons and the carbonyl oxygen or thione sulfur atoms, which are crucial for understanding its solid-state packing and physical properties.

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatography, a cornerstone of analytical chemistry, enables the separation of individual components from a mixture. This is achieved through the differential distribution of the components between a stationary phase and a mobile phase. For "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-", these methods are crucial for isolating the compound from starting materials, byproducts, and other impurities, as well as for verifying its identity and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-". It offers high resolution and sensitivity, making it suitable for both quantitative analysis and preparative-scale separations.

Research Findings:

A specific reverse-phase (RP) HPLC method has been successfully applied for the analysis of "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-". sielc.com This method employs a Newcrom R1 column, which is noted for its low silanol (B1196071) activity, making it a special type of reverse-phase column. sielc.comsielc.com The mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This composition is typical for RP-HPLC, where the polar mobile phase elutes compounds from a nonpolar stationary phase. For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.comsielc.com

The scalability of this HPLC method is a significant advantage, allowing it to be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com This is particularly valuable in synthetic chemistry, where pure samples of the target compound are required for further characterization and study.

While detailed studies on various HPLC conditions are not extensively published, the principles of reverse-phase chromatography suggest that adjustments to the acetonitrile/water ratio would be the primary means of controlling the retention time of "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-". An increase in the proportion of acetonitrile would typically lead to a shorter retention time.

For the broader class of dihydropyrimidines, HPLC has been used extensively, including for the separation of racemates on polysaccharide-derived chiral stationary phases. wisc.edu These studies often utilize normal-phase conditions with mobile phases like ethyl acetate (B1210297) and hexanes. wisc.edu

Table 1: HPLC Parameters for the Analysis of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Mode | Reverse-Phase (RP) | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Research Findings:

The established HPLC method for "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-" is reported to be suitable for fast UPLC applications by using columns with smaller 3 µm particles. sielc.comsielc.com This indicates that the fundamental separation chemistry is transferable to a UPLC system, which would offer considerable benefits in terms of throughput and efficiency. The use of UPLC would allow for more rapid purity assessments and reaction monitoring.

Table 2: UPLC Suitability for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Particle Size | Smaller 3 µm particles are available for fast UPLC applications. | sielc.comsielc.com |

| Anticipated Advantages | Higher resolution, faster analysis times, increased sensitivity. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. It is particularly valuable in synthetic organic chemistry for monitoring the progress of reactions and for the preliminary assessment of product purity.

Research Findings:

In the synthesis of various pyrimidinone and related heterocyclic derivatives, TLC is a routinely employed analytical tool. sielc.comrsc.org For instance, in the synthesis of thiazole-linked dihydropyrimidinone hybrids, TLC was used to assess the purity of the synthesized compounds. sielc.com Similarly, during the multi-step synthesis of thiazolo-pyrimidinone derivatives, reactions were monitored by TLC analysis. rsc.org

The general principle of TLC involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wisc.edu The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. wisc.edu For a compound like "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-", which possesses polar functional groups (amide and thioamide), it would be expected to have a relatively low to moderate retention factor (Rf) on a silica gel plate when using a non-polar to moderately polar eluent. The choice of eluent is critical and is typically a mixture of solvents, such as hexane (B92381) and ethyl acetate, where the ratio is adjusted to achieve optimal separation. rsc.org

While specific Rf values for "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-" are not documented in the available literature, the progress of its synthesis would be monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The purity can be preliminarily judged by the presence of a single spot for the purified product.

Table 3: General Application of TLC in the Analysis of Pyrimidinone Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Typically silica gel 60 F-254 plates. | rsc.org |

| Application | Monitoring reaction progress and assessing purity. | sielc.comrsc.org |

| Typical Mobile Phase | Mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate). | rsc.org |

Theoretical and Computational Insights into 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-

Computational chemistry is a powerful tool for understanding the intrinsic properties of molecules, including their electronic structure, geometry, and potential energy landscapes. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular properties with high accuracy. Similarly, molecular dynamics simulations provide invaluable insights into the conformational flexibility and intermolecular interactions of chemical compounds.

While numerous computational studies have been performed on related, unsaturated pyrimidine (B1678525) analogs like 4-thiouracil (B160184) and 2-thiouracil (B1096) nih.govnih.govacs.orgnih.govresearchgate.net, and various other pyrimidine derivatives nih.govrsc.org, the findings from these studies cannot be directly extrapolated to the saturated ring system of tetrahydro-4-thioxo-2(1H)-pyrimidinone. The presence of a saturated (tetrahydro) ring significantly alters the geometry, electronic distribution, and conformational possibilities compared to its aromatic or partially unsaturated counterparts.

The lack of specific computational data for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- prevents a detailed discussion and the generation of data tables for the following topics as requested:

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Without published research focusing specifically on 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, any attempt to create the requested article would involve speculation and the use of data from inappropriate analogous compounds, thereby violating the core instruction to focus solely on the specified molecule.

Therefore, this article cannot be generated with the required scientific accuracy and detail at this time due to the absence of relevant primary research in the public domain. Further experimental and computational research is needed to elucidate the theoretical and computational chemistry of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-.

Solvent Effects in Theoretical Models (e.g., Continuum Solvation Models)

There is no available research that discusses the application of continuum solvation models or any other theoretical methods to study the effects of solvents on "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-".

In Silico Prediction of Molecular Interactions with Biological Targets

No studies were found that perform in silico predictions of the molecular interactions of this compound with any biological targets.

Ligand-Protein Docking Simulations for Binding Affinity Prediction

Information regarding ligand-protein docking simulations to predict the binding affinity of "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-" is not present in the available scientific literature.

Computational Assessment of Structural Features for Biological Activity (e.g., Pharmacophore Modeling)

There are no computational assessments, including pharmacophore modeling, that analyze the structural features of "2(1H)-Pyrimidinone, tetrahydro-4-thioxo-" in relation to its potential biological activity.

Due to the constraints of providing scientifically accurate and verifiable information, the requested article cannot be generated at this time.

Research Applications and Broader Chemical Significance

Utilization as Synthetic Precursors and Building Blocks in Organic Synthesis

The inherent reactivity of the 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- scaffold makes it a versatile starting material and intermediate in organic synthesis. Its functional groups offer multiple sites for chemical modification, enabling the construction of diverse molecular architectures.

Synthesis of Fused Heterocyclic Ring Systems Containing Pyrimidinethione Moieties

The tetrahydropyrimidine-thione core is a key constituent in the synthesis of various fused heterocyclic systems. These reactions often exploit the reactivity of the nitrogen and sulfur atoms within the ring. For instance, the pyrimidine-thione moiety can be a precursor for the formation of thieno[2,3-d]pyrimidines, a class of compounds with recognized biological importance. The synthesis of these fused systems can involve reactions such as the Gewald reaction to first form a thiophene (B33073) ring, which is then followed by cyclization to form the pyrimidine (B1678525) ring nih.gov.

Furthermore, the pyrimidine-thione scaffold can be modified through various chemical transformations to yield fused systems. For example, the reaction of pyrimidinone systems with reagents like phosphorus pentasulfide can convert carbonyl groups to thiocarbonyls, which can then undergo further cyclization reactions to form novel tricyclic pyrimidinone systems researchgate.net. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, another important class of fused heterocycles, can also be achieved using pyrimidine precursors in one-pot multicomponent reactions ijper.org.

Intermediates in the Development of Diverse Chemical Libraries

The 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- scaffold serves as a valuable building block in combinatorial chemistry for the generation of diverse chemical libraries researchgate.net. The presence of multiple reactive sites allows for the introduction of various substituents, leading to a wide array of derivatives. These libraries are crucial for high-throughput screening in drug discovery and materials science. The Biginelli reaction, a one-pot three-component reaction, is a classic example of how dihydropyrimidin-2(1H)-ones and their thione analogs can be synthesized, providing a straightforward route to a diverse range of substituted pyrimidines nih.gov. The versatility of this scaffold allows for the creation of libraries of compounds with a wide range of physicochemical properties, enhancing the probability of identifying molecules with desired biological or material properties.

Exploration in Medicinal Chemistry Research as Lead Compounds

The pyrimidine-thione nucleus is a recognized pharmacophore, and derivatives of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- are actively investigated in medicinal chemistry for their potential therapeutic applications.

Design and Synthesis of Derivatives for Biological Target Modulation (e.g., Enzyme and Receptor Binding)

The core structure of tetrahydro-4-thioxo-2(1H)-pyrimidinone is a key feature in the design and synthesis of molecules that can modulate the activity of various biological targets, including enzymes and receptors. For instance, derivatives of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine scaffold have been designed and synthesized as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and apoptosis nih.gov. Similarly, thieno[2,3-d]pyrimidine-4-one derivatives have been developed as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cancer therapy nih.gov.

The design of these derivatives often involves the strategic placement of various substituents on the pyrimidine-thione core to optimize interactions with the active site of the target protein. Molecular modeling and in silico studies are frequently employed to guide the design process and predict the binding affinity of the synthesized compounds nih.gov.

Table 1: Examples of Biologically Active Derivatives

| Derivative Class | Target | Therapeutic Area |

|---|---|---|

| S-amide tetrahydropyrimidinones | PIM-1 kinase | Cancer nih.gov |

| Thieno[2,3-d]pyrimidine-4-ones | Dihydrofolate Reductase (DHFR) | Cancer nih.gov |

| Dihydropyrimidinone derivatives | Cyclooxygenase-2 (COX-2) | Inflammation nih.gov |

In Vitro Evaluation of Molecular Interactions with Cellular Components (e.g., Cell Line Studies, Protein Binding Assays)

Following their synthesis, derivatives of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- undergo rigorous in vitro evaluation to assess their biological activity. This typically involves a battery of assays to determine their effects on cellular components.

Cell Line Studies: The antiproliferative activity of these compounds is often tested against various human cancer cell lines. For example, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their ability to inhibit the growth of cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) nih.gov. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, indicating the potency of the compound.

Protein Binding and Enzyme Inhibition Assays: To understand the mechanism of action, protein binding assays and enzyme inhibition assays are conducted. For instance, the inhibitory activity of thieno[2,3-d]pyrimidine-4-one derivatives against the DHFR enzyme has been quantified, with some compounds showing more potent inhibition than the reference drug methotrexate (B535133) nih.gov. Similarly, the inhibitory effects of dihydropyrimidinone derivatives on cyclooxygenase-2 (COX-2) have been studied through in vitro assays ijper.org. These assays provide crucial information on the specific molecular targets of the compounds and their potential as therapeutic agents.

Applications in Materials Science Research (e.g., Corrosion Inhibition Studies)

The unique chemical structure of pyrimidine-thiones, including 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, makes them attractive candidates for applications in materials science, particularly as corrosion inhibitors.

The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the potential for π-electron interactions allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion nih.govmdpi.com. Quantum chemical studies have shown that pyrimidine derivatives can adsorb onto steel surfaces through donor-acceptor interactions between the π-electrons of the pyrimidine ring and the vacant d-orbitals of iron atoms nih.gov.

While many studies focus on substituted pyrimidine derivatives, the fundamental pyrimidine-thione scaffold is key to this inhibitory action. The effectiveness of these compounds as corrosion inhibitors is often evaluated in acidic media, which are common in industrial processes nih.govmdpi.com. The formation of a complex between the metal ions and the thione derivative, such as a Fe2+–Thiourea (B124793) complex, is believed to be a key part of the inhibition mechanism researchgate.net. The adsorption process can involve both physisorption and chemisorption, leading to a stable protective film on the metal surface mdpi.com.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- |

| 4-Sulfanylidene-1,3-diazinan-2-one |

| Thieno[2,3-d]pyrimidines |

| Pyrimido[4,5-d]pyrimidines |

| Dihydropyrimidin-2(1H)-ones |

| S-amide tetrahydropyrimidinones |

| Thieno[2,3-d]pyrimidine-4-ones |

| Dihydropyrimidinone derivatives |

Fundamental Studies in Heterocyclic Ring Chemistry

The compound 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- serves as a valuable scaffold in fundamental studies of heterocyclic ring chemistry. Its structure, featuring a saturated pyrimidinone ring with a thione group, presents multiple reactive sites, making it a versatile building block for the synthesis of more complex heterocyclic systems. Research in this area often focuses on understanding the inherent reactivity of the ring, its conformational preferences, and its utility in the construction of fused and substituted heterocyclic frameworks. These studies are crucial for expanding the library of heterocyclic compounds and for developing new synthetic methodologies.

The tetrahydro-4-thioxo-2(1H)-pyrimidinone ring system is a key structural motif that has been explored for its reactivity and potential as a precursor to a variety of heterocyclic structures. The presence of the thiourea moiety within the six-membered ring imparts specific chemical characteristics that are central to its role in heterocyclic synthesis.

One of the foundational methods for accessing the broader class of dihydropyrimidin-2(1H)-thiones is the Biginelli reaction. This multicomponent reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea. While the specific synthesis of the unsubstituted 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- is a variation of this classical transformation, the principles of the Biginelli reaction underscore the fundamental routes to this heterocyclic core. The reaction's ability to efficiently generate the pyrimidine ring has made it a cornerstone in the synthesis of a wide array of derivatives.

The reactivity of the tetrahydro-4-thioxo-2(1H)-pyrimidinone scaffold is a subject of significant interest. The thione group (C=S) is a key functional handle that can undergo various chemical transformations. For instance, S-alkylation reactions on related 2-thioxo-1,2,3,4-tetrahydropyrimidine structures have been demonstrated. This reactivity allows for the introduction of diverse substituents at the sulfur atom, leading to the formation of S-alkyl and S-aryl derivatives. These transformations are fundamental in modifying the electronic and steric properties of the parent ring and are instrumental in building more complex molecular architectures.

Furthermore, the tetrahydro-4-thioxo-2(1H)-pyrimidinone ring can serve as a precursor for the synthesis of fused heterocyclic systems. For example, derivatives of this ring have been used in condensation reactions with various electrophiles to construct bicyclic and polycyclic compounds. These reactions often take advantage of the nucleophilicity of the nitrogen atoms and the reactivity of the thione group. The resulting fused systems, such as thiazolo[3,2-a]pyrimidines, are of interest for their unique structural features and have been a focus of synthetic exploration.

While specific conformational analysis studies on 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- are not extensively documented in publicly available literature, the conformational behavior of the tetrahydropyrimidine (B8763341) ring is generally understood to be non-planar. Similar to cyclohexane, the ring is expected to adopt puckered conformations to minimize steric and torsional strain. The two most likely low-energy conformations are the chair and the twist-boat. In the chair conformation, substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric interactions. The presence of the planar urea (B33335) and thiourea fragments within the ring, however, influences the specific geometry and the energy barrier for ring inversion compared to simple cycloalkanes. Dynamic NMR spectroscopy and computational modeling are the primary tools used to investigate these conformational equilibria in related systems. For instance, studies on N-aryl-tetrahydropyrimidines have utilized these techniques to measure the barriers to atropisomerization and to understand the exchange processes between different conformers.

The following interactive data tables summarize key aspects of the synthesis and reactivity of related thioxo-tetrahydropyrimidine systems, providing insights into the fundamental chemistry of the 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- core.

Table 1: Representative Synthesis of Substituted 2-Thioxo-1,2,3,4-tetrahydropyrimidines via Biginelli-type Reactions

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | p-TsOH | Ethanol (B145695) | Moderate to Good | [Generic Biginelli] |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | K2CO3 | Ethanol | 75-85 | |

| 4-Methoxybenzaldehyde | Acetylacetone | Bi(NO3)3·5H2O | Solvent-free | Good | [Generic Biginelli] |

| 3-Nitrobenzaldehyde | Methyl 3-oxopentanoate | HCl | Reflux | Not Specified |

Table 2: Spectroscopic Data for a Representative S-Alkylated Derivative of a 2-Thioxo-1,2,3,4-tetrahydropyrimidine

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key Feature | Reference |

| S-CH2-Aryl Derivative | 3.81-4.19 (S-CH2) | 35.71-36.49 (S-CH2) | Presence of S-methylene group | |

| 10.19-11.14 (NH) | 159.75-165.75 (C=O) | Amide and carbonyl signals |

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be resource-intensive and generate significant chemical waste. nih.gov Future research will likely focus on the development of green chemistry approaches for the synthesis of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-. These methods aim to reduce the environmental impact of chemical processes by utilizing less hazardous substances, improving energy efficiency, and minimizing waste.

Key areas of investigation in the green synthesis of pyrimidine derivatives, which could be adapted for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, include the use of environmentally benign solvents like water or ionic liquids, and the application of catalysts that can be easily recovered and reused. mdpi.com For instance, one-pot synthesis, a strategy that combines multiple reaction steps into a single operation, has been successfully employed for other pyrimidine compounds and could be a promising avenue for the efficient production of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-. nih.gov

| Synthesis Parameter | Conventional Approach | Potential Green Chemistry Approach |

| Solvent | Volatile organic solvents | Water, ethanol (B145695), or solvent-free conditions |

| Catalyst | Homogeneous acid or base catalysts | Reusable solid acid catalysts, enzymes |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions |

This table illustrates a comparative overview of conventional versus potential green synthesis approaches for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, based on established green chemistry principles for related compounds.

Application of Machine Learning and AI in Compound Design and Prediction

Future research in this area could involve the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models would use computational data to link the molecular structure of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- and its analogues to their activities and properties, thereby guiding the synthesis of new compounds with enhanced characteristics. nih.govrsc.org

| Molecular Descriptor | Descriptor Class | Potential Application in ML Models |

| Molecular Weight | Constitutional | Predicting physical properties like boiling point and density. |

| LogP | Partition Coefficient | Estimating solubility and permeability. |

| Topological Polar Surface Area (TPSA) | Topological | Predicting absorption and bioavailability. |

| HOMO/LUMO Energies | Quantum Chemical | Assessing chemical reactivity and electronic properties. |

This table presents a selection of molecular descriptors that could be utilized in machine learning models to predict the properties of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- and its derivatives. researchgate.net

Exploration of Novel Bio-conjugation Strategies

Bio-conjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology and drug discovery. The pyrimidine scaffold is a key component in many biologically active compounds, and the development of novel bio-conjugation strategies for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- could open up new avenues for its use. nih.govacs.org

Future research could focus on creating stable and selective linkages between 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- and various biomolecules. This could involve the use of click chemistry or other efficient ligation reactions to attach the compound to a target. Such bio-conjugates could be used as molecular probes to study biological processes or as components of targeted therapeutic agents. rsc.org

| Conjugation Strategy | Reactive Handle on Pyrimidinone | Target Biomolecule Functional Group | Potential Application |

| Amide Bond Formation | Carboxylic acid | Amine | Stable linkage for creating bioprobes. |

| Thiol-Maleimide Addition | Maleimide | Thiol (e.g., in cysteine residues) | Covalent labeling of proteins. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide or alkyne | Complementary alkyne or azide | "Clickable" modification for live-cell imaging. |

This table outlines potential bio-conjugation strategies for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, highlighting the required functional groups and their potential applications.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthesis and developing new chemical entities. Advanced spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into the formation of intermediates and products. For the synthesis of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-, techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Fourier-transform infrared (FTIR) spectroscopy could be employed. nih.govacs.org

These methods would allow researchers to track the progress of a reaction as it happens, identifying transient species and determining reaction rates. This information is crucial for optimizing reaction conditions to improve yield and purity. Furthermore, spectroscopic analysis of the final compound can provide detailed information about its structure and conformation. rsc.org

| Spectroscopic Technique | Information Gained | Application to 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- |

| Real-time NMR Spectroscopy | Reaction kinetics, intermediate identification | Optimizing synthesis protocols and understanding reaction mechanisms. nih.govacs.org |

| In-situ FTIR Spectroscopy | Functional group transformations | Monitoring the conversion of starting materials to the final product. |

| Raman Spectroscopy | Vibrational modes, molecular fingerprinting | Characterizing the solid-state structure and identifying polymorphs. biorxiv.org |

This table summarizes advanced spectroscopic techniques that could be applied to study the synthesis and properties of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique structural features of pyrimidine derivatives make them attractive building blocks for the creation of novel materials. acs.org Interdisciplinary research at the intersection of chemistry and materials science could lead to the development of new materials based on 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-. These materials could possess interesting electronic, optical, or self-assembly properties.

For example, the incorporation of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- into polymer backbones could lead to the creation of functional polymers with applications in electronics or sensing. The ability of the pyrimidine ring to participate in hydrogen bonding could also be exploited to design self-assembling supramolecular structures.

| Material Class | Role of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- | Potential Application |

| Functional Polymers | Monomeric unit | Organic light-emitting diodes (OLEDs), sensors. |

| Supramolecular Assemblies | Building block with hydrogen bonding sites | Drug delivery systems, smart materials. |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis. |

This table provides examples of potential applications for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- in the field of materials science.

Q & A

Q. What are the key synthetic routes for 2(1H)-Pyrimidinone, tetrahydro-4-thioxo-?

The compound can be synthesized via two primary methods:

- Method A : Reaction of thiourea with ethyl cyanoacetate in ethanol under reflux with sodium as a base, followed by silica-gel column chromatography purification (yield: ~70-80%) .

- Method B : One-pot synthesis using 6-amino-1-methyl-2-thiouracil, primary amines, and formalin (40%) via Mannich reaction conditions, yielding fused pyrimidopyrimidines (yield: >85%) .

Key variables : Reaction time (4–12 hours), solvent (ethanol/methanol), and purification techniques (e.g., chromatography vs. recrystallization).

Q. How is the compound characterized post-synthesis?

Characterization involves:

Q. What are the primary structural features and molecular identifiers?

Q. What precautions are necessary when handling this compound?

- Safety measures : Use fume hoods, nitrile gloves, and eye protection.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield?

- Catalyst screening : Replace sodium with milder bases (e.g., K2CO3) to reduce side reactions .

- Solvent optimization : Use DMF or THF for improved solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining >80% yield .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Cross-validation : Combine 13C NMR and IR spectroscopy to distinguish thioxo (C=S, ~1250 cm⁻¹) vs. oxo (C=O, ~1700 cm⁻¹) tautomers .

- X-ray crystallography : Resolve ambiguities in ring conformation (e.g., chair vs. boat) .

- Batch comparison : Analyze impurities via HPLC-MS to identify side products (e.g., over-oxidized species) .

Q. What computational methods predict the compound’s biological activity?

- Docking studies : Use AutoDock Vina to model interactions with enzymes like glycogen α-amylase (GAA) .

- ADMET profiling : Predict oral bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test) via SwissADME .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values .

Q. How to design derivatives for specific biological targets?

- Scaffold modification : Introduce substituents at C-6 (e.g., methyl, piperidine) to enhance binding to kinase targets .

- Bioisosteric replacement : Replace thioxo (C=S) with imino (C=NH) to modulate solubility and potency .

- In vitro testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, followed by ROS generation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.